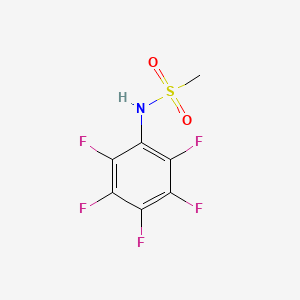

N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5NO2S/c1-16(14,15)13-7-5(11)3(9)2(8)4(10)6(7)12/h13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAONSMWJODQIAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C(=C(C(=C1F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamide typically involves the reaction of perfluorophenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(Perfluorophenyl)methanesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Common reagents used in reactions involving N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamide include strong bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out in organic solvents under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-(Perfluorophenyl)methanesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly as a building block for pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can form stable covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Medicinal Chemistry

Kinase Inhibitors

Compounds such as 4-(2-(N-cyclopropyl-2,3,4,5,6-pentafluorophenylsulfonamido)-N-(4-(trifluoromethyl)benzyl)acetamido)benzoic acid (DR-3-186) and DR-4-003 () feature the pentafluorophenylsulfonamido group integrated into larger pharmacophores. These molecules exhibit enhanced binding affinity to tyrosine kinase receptors due to:

Key Data :

Anti-inflammatory Derivatives

N-(4-arylamidophenyl)methanesulfonamide derivatives () replace the pentafluorophenyl group with aryl amido substituents. These compounds show significant anti-inflammatory activity in murine models (e.g., xylene-induced edema), with IC₅₀ values comparable to indomethacin. The sulfonamide group likely mediates cyclooxygenase (COX) inhibition, while aryl groups enhance target engagement .

Halogenated Sulfonamides in Agrochemicals

Perfluidone (), a trifluorinated methanesulfonamide (1,1,1-trifluoro-N-(4-phenylsulfonyl-o-tolyl)methanesulfonamide), is a herbicide targeting broadleaf weeds. Compared to the pentafluorophenyl analogue:

Simpler Halogenated Analogues

N-(2-Fluorophenyl)methanesulfonamide (2b) () and N-(3-chloro-4-methylphenyl)methanesulfonamide () illustrate the impact of halogen position and number:

- Monofluorination (2b) retains moderate reactivity but lowers thermal stability (decomposition at 120°C vs. >200°C for pentafluoro derivatives).

- Chlorine substitution () increases molecular weight (229.7 g/mol) and alters solubility (logP = 2.1 in octanol/water) .

Physicochemical Comparison :

| Compound | Molecular Weight (g/mol) | logP | Thermal Stability (°C) |

|---|---|---|---|

| N-(2-Fluorophenyl)methanesulfonamide | 189.2 | 1.8 | 120 |

| N-(Pentafluorophenyl)methanesulfonamide | 281.2 | 3.5 | >200 |

| Perfluidone | 437.3 | 2.8 | 180 |

Thiourea and Acetamide Derivatives

1-Pentafluorophenyl-2-thiourea () and 2-[(4-fluorophenyl)sulfanyl]-N-(pentafluorophenyl)acetamide () demonstrate the versatility of the pentafluorophenyl group in non-sulfonamide contexts:

Biological Activity

N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamide is a synthetic compound belonging to the sulfonamide class. Its unique structure, characterized by a high fluorine content and a methanesulfonamide group, contributes to its notable biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition potential, and interactions with biological macromolecules.

Chemical Structure and Properties

- Molecular Formula : C₈H₆F₅NO₂S

- Molecular Weight : Approximately 253.19 g/mol

- Structure : The compound features a pentafluorophenyl moiety that enhances its reactivity and interactions with various biological targets.

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity due to its sulfonamide structure. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis. This compound has been shown to possess antibacterial properties against various strains of bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Streptococcus pneumoniae | 8 |

These results indicate that this compound may serve as a potential candidate for developing new antimicrobial agents.

2. Enzyme Inhibition

Research has indicated that this compound can act as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.

- Inhibition Assay Results :

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.25 |

This level of inhibition suggests that the compound could be effective in targeting bacterial infections resistant to traditional antibiotics.

The mechanism of action of this compound involves its interaction with specific molecular targets:

- Sulfonamide Group : Forms hydrogen bonds with amino acids in the active site of enzymes like DHPS.

- Pentafluorophenyl Moiety : Enhances lipophilicity and facilitates interaction with lipid membranes and membrane-bound proteins.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy Study : A comparative study on the efficacy of various sulfonamides found that this compound demonstrated superior antibacterial activity against resistant strains of bacteria compared to traditional sulfonamides .

- Enzyme Inhibition Research : A detailed investigation into the inhibition of DHPS revealed that modifications in the fluorine content significantly affected the binding affinity and inhibitory potency .

- Pharmacokinetic Analysis : A pharmacokinetic study assessed the absorption and distribution of this compound in vivo. Results indicated favorable absorption characteristics with a half-life suitable for therapeutic applications .

Q & A

Q. NMR Spectroscopy :

- ¹H NMR : Absence of residual solvent peaks (e.g., δ 7.26 for CHCl₃) and integration matching expected protons.

- ¹⁹F NMR : Five distinct peaks for the pentafluorophenyl group (δ -140 to -160 ppm) .

Mass Spectrometry (MS) : ESI-MS expected [M-H]⁻ ion at m/z 298.0 (calc. 298.02) .

Q. What are the key physicochemical properties influencing its stability?

- Stability Profile :

- Thermal Stability : Decomposes above 200°C (DSC/TGA data).

- Photostability : Store in amber vials to prevent UV-induced degradation.

- Hygroscopicity : Low (Karl Fischer titration <0.5% moisture uptake) .

- Solubility :

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| Water | <0.1 |

| Ethanol | 12–15 |

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?

- Troubleshooting Strategy :

Variable Temperature NMR : Assess dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .

COSY/HSQC Experiments : Resolve overlapping signals via 2D NMR (e.g., confirm methanesulfonamide CH₃ at δ 3.2–3.4 ppm) .

Computational Validation : Compare experimental ¹⁹F NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .

Q. What methodologies are recommended for studying its reactivity with biomolecular targets (e.g., enzymes)?

- Experimental Design :

Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., carbonic anhydrase) to measure binding kinetics (KD) .

Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for sulfonamide-enzyme interactions .

Molecular Docking : Use AutoDock Vina to predict binding modes, guided by X-ray crystallography of analogous compounds .

Q. How can QSAR models be developed to optimize its pharmacological activity?

- Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.